molecular formula C13H16O3 B8781428 Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate CAS No. 900254-26-4

Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B8781428
CAS No.: 900254-26-4
M. Wt: 220.26 g/mol
InChI Key: PJGRLHKICHVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

900254-26-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-5-4-6-10(7-9)15-2/h4-7,11-12H,3,8H2,1-2H3

InChI Key

PJGRLHKICHVEIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-methoxy-3-vinylbenzene (3.10 g, 23.1 mmol) and dioxomethane-diheptylrhodium (4:2) (0.090 g, 0.12 mmol) in DCM (100 mL) under an atmosphere of argon at rt was added a solution of ethyl diazoacetate (1.22 mL, 11.6 mmol) in DCM (6 mL) dropwise via syringe. The reaction mixture as allowed to stir at rt for 2 h and then concentrated. The residue was purified by column chromatography to give the desired product (1.63 g) as a mixture of cis and trans isomers, along with recovered starting material (1.50 g). LCMS: (FA) ES+ 221.2 (M+1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.